4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Description
4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 4 and 5. The 2-position is functionalized with a morpholine ring, which is further modified by a pyrrolidine-1-carbonyl group. The pyrrolidine carbonyl moiety may enhance lipophilicity and binding affinity, while the morpholine ring could influence solubility and metabolic stability .
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-9-13(2)16-15(10-12)24-18(19-16)21-7-8-23-14(11-21)17(22)20-5-3-4-6-20/h9-10,14H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPPCFMBCDIJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally or functionally related compounds:
Structural Analogues
Functional Comparison
Bioactivity :
- The pyrrolidine-carbonyl-morpholine substituent in the target compound may confer unique pharmacokinetic properties compared to simpler analogs. For example, quaternized benzothiazolium salts (e.g., N-alkyl derivatives) exhibit enhanced antimicrobial activity due to increased membrane permeability , whereas the target compound’s bulky substituent might prioritize CNS penetration (akin to riluzole’s trifluoromethoxy group) .
- MI-181’s pyridinyl styryl group enables tubulin binding, suggesting that styryl substituents enhance macromolecular interactions. However, the target compound’s morpholine-pyrrolidine moiety lacks a π-conjugated system, which may redirect its biological targets .
Synthetic Accessibility :
- The azide-functionalized benzothiazole () requires diazotization and azide coupling, whereas the target compound likely involves amide bond formation between morpholine and pyrrolidine carbonyl precursors . Quaternized salts () are simpler to synthesize but lack the stereochemical complexity of the target molecule.
- This contrasts with MI-181’s 5,6-dimethyl substitution, which optimizes tubulin binding . The pyrrolidine carbonyl group may improve solubility relative to riluzole’s hydrophobic trifluoromethoxy group, balancing lipophilicity for blood-brain barrier penetration .
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